molecular formula C19H17NO4 B2726309 2-(2,4-dimethylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide CAS No. 797767-25-0

2-(2,4-dimethylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide

Cat. No. B2726309
CAS RN: 797767-25-0
M. Wt: 323.348
InChI Key: MZBPBUFMWBWUQQ-UHFFFAOYSA-N
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Description

2-(2,4-dimethylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide, also known as DMOAA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Synthesis Techniques

In the realm of organic synthesis, 2-(2,4-dimethylphenoxy)-N-(2-oxo-2H-chromen-6-yl)acetamide and its related coumarin derivatives have been the subject of considerable interest. A notable method involves the reaction of dimethyl acetylenedicarboxylate with phenol derivatives under the mediation of triphenylphosphine, yielding highly functionalized 2-oxo-2H-chromenes (coumarins) in moderate yields. This process showcases an efficient route to synthesize functionally diverse coumarins, which are crucial in various biochemical applications (Yavari, Amiri, & Haghdadi, 2004).

Antioxidant Activity

New coumarin derivatives have been synthesized and evaluated for their antioxidant activity using methods such as DPPH, hydrogen peroxide, and nitric oxide radical scavenging. These studies have revealed that certain synthesized coumarins exhibit antioxidant activities comparable to that of ascorbic acid, highlighting their potential as therapeutic agents in managing oxidative stress-related conditions (Kadhum, Al-Amiery, Musa, & Mohamad, 2011).

Biological Activities

The exploration of biological activities of various 2-oxo-2H-chromene derivatives has led to the discovery of compounds with significant anti-lipid peroxidation activity. Notably, certain derivatives have shown to inhibit soybean lipoxygenase, a key enzyme in the inflammation process, thereby underscoring the potential of these compounds in developing anti-inflammatory agents (Vlachou, Balalas, Hadjipavlou-Litina, Litinas, & Douka, 2023).

Drug Metabolism Studies

Investigations into the metabolism of novel antiangiogenic agents have employed derivatives of 2-oxo-2H-chromene as model compounds. These studies have provided valuable insights into the metabolic pathways of such agents in vivo, including the identification of metabolites and the understanding of their pharmacokinetic profiles (Kim, Paek, Ji, Lee, Yi, & Lee, 2005).

Environmental Sensing Applications

The development of molecular probes based on coumarin derivatives for the detection of carbonyl compounds in environmental samples represents another application area. These probes offer high sensitivity and specificity, enabling the accurate measurement of pollutants and providing a tool for environmental monitoring and assessment (Houdier, Perrier, Defrancq, & Legrand, 2000).

properties

IUPAC Name

2-(2,4-dimethylphenoxy)-N-(2-oxochromen-6-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO4/c1-12-3-6-16(13(2)9-12)23-11-18(21)20-15-5-7-17-14(10-15)4-8-19(22)24-17/h3-10H,11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBPBUFMWBWUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)OC(=O)C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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